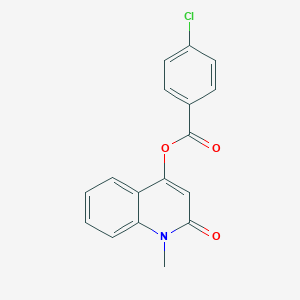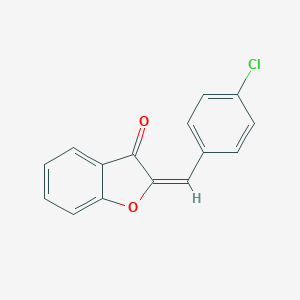![molecular formula C18H18ClNOS B232262 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol, also known as CPT, is a thioxanthene derivative that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol has been found to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to a reduction in inflammation and oxidative stress. Additionally, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol in laboratory experiments is its high purity and reliability. The synthesis method has been optimized to produce high yields of pure 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol, making it a reliable source for laboratory experiments. However, one limitation of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol. One area of interest is the development of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol-based drugs for the treatment of cancer and other diseases. Additionally, further investigation into the mechanisms of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol may lead to the discovery of new targets for drug development. Finally, the use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol in combination with other compounds may lead to the development of more effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol involves the reaction of 2-chloro-9H-thioxanthene-4-ol with N,N-dimethylpropylamine in the presence of a catalyst. This method has been optimized to produce high yields of pure 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol, making it a reliable source for laboratory experiments.
Applications De Recherche Scientifique
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for further investigation in the fields of pharmacology and drug development.
Propriétés
Nom du produit |
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol |
|---|---|
Formule moléculaire |
C18H18ClNOS |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
(9Z)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-13-14-6-3-4-8-17(14)22-18-15(13)10-12(19)11-16(18)21/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b13-7- |
Clé InChI |
LSDJYKNINCJROA-QPEQYQDCSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C(C=C(C=C13)Cl)O |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)



